2-Ethyl-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}butan-1-one
Description
Properties
IUPAC Name |
2-ethyl-1-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-3-10(4-2)15(21)20-8-11(9-20)14-18-13(19-22-14)12-16-6-5-7-17-12/h5-7,10-11H,3-4,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXHMRYAGLRRAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CC(C1)C2=NC(=NO2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}butan-1-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrimidine and oxadiazole rings, followed by their coupling with the azetidine moiety.
Formation of Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Formation of Oxadiazole Ring: The oxadiazole ring is typically formed via a cyclization reaction involving a hydrazide and a carboxylic acid derivative in the presence of a dehydrating agent.
Coupling with Azetidine: The final step involves coupling the pyrimidine-oxadiazole intermediate with an azetidine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Ethyl-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}butan-1-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Pharmaceuticals: It may be used as an intermediate in the synthesis of pharmaceutical agents with therapeutic potential.
Materials Science: The compound’s properties could be exploited in the development of novel materials with specific electronic or optical characteristics.
Biological Studies: It can be used in biological assays to study its effects on various biological pathways and processes.
Mechanism of Action
The mechanism of action of 2-Ethyl-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Compounds containing the pyrimidine moiety, such as 2-(pyridin-2-yl)pyrimidine derivatives, which exhibit various biological activities.
Oxadiazole Derivatives: Compounds with the oxadiazole ring, known for their antimicrobial and antifungal properties.
Uniqueness
2-Ethyl-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}butan-1-one is unique due to the combination of its structural features, which confer specific chemical and biological properties
Biological Activity
2-Ethyl-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}butan-1-one is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound includes a pyrimidine ring and an oxadiazole moiety, which are known for their diverse biological activities. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole derivatives. For instance, a study demonstrated that similar oxadiazole compounds exhibited cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer) cells . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 10.5 |
| Compound B | CaCo-2 | 15.3 |
| 2-Ethyl... | TBD (to be determined) | TBD |
Anti-inflammatory Effects
Oxadiazole derivatives have also been shown to possess anti-inflammatory properties. In vitro studies indicate that these compounds can inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation . This suggests potential therapeutic applications in treating inflammatory diseases.
Antimicrobial Properties
The biological activity of oxadiazole compounds extends to antimicrobial effects. Research has indicated that certain derivatives demonstrate significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Kinases : Many oxadiazole derivatives act as inhibitors of various kinases involved in cancer progression.
- Apoptosis Induction : These compounds often trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cytokine Modulation : Inflammatory response modulation through the inhibition of cytokine release is another critical mechanism.
Case Studies
A notable case study involved the synthesis and evaluation of a series of oxadiazole derivatives, where one compound demonstrated an IC50 value of approximately 92.4 µM against a panel of 11 different cancer cell lines . This study underscores the potential for further exploration and modification to enhance efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
